![molecular formula C20H16FN3O3S B2604738 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide CAS No. 893991-70-3](/img/structure/B2604738.png)
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
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Description
The compound “2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide” belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole . The molecular formula of the compound is C19H14FN3O3S and it has a molecular weight of 383.4.
Molecular Structure Analysis
The compound contains a benzodioxole group, which is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms . It also contains a pyridazin-3-yl group and a sulfanyl group attached to an acetamide group.Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . Other physical and chemical properties such as melting point, solubility, and crystalline structure would need to be determined experimentally.Scientific Research Applications
Crystal Structure Analysis
Research on similar compounds, like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has focused on their crystal structures to understand their conformational properties and intramolecular interactions. For instance, studies have analyzed how the pyrimidine ring inclination affects the molecule's overall structure and stability through hydrogen bonding, which can influence drug design and synthesis strategies (Subasri et al., 2016).
Structure-Activity Relationships
Investigations into the structure-activity relationships (SAR) of related compounds, particularly phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, provide insights into how modifications of molecular structures can enhance metabolic stability and in vivo efficacy. Such studies are crucial for designing more effective and stable therapeutic agents (Stec et al., 2011).
Anticancer and Kinase Inhibitory Activities
Research on N-benzyl substituted acetamide derivatives, including thiazole and pyridazinone derivatives, has revealed their potential as anticancer agents and kinase inhibitors. This includes evaluating their effects on cell proliferation and their ability to inhibit specific kinases, which is vital for cancer treatment and understanding the molecular mechanisms of action (Fallah-Tafti et al., 2011).
Molecular Docking and Drug Design
Molecular docking studies of benzothiazolinone acetamide analogs have been conducted to evaluate their ligand-protein interactions, photovoltaic efficiency, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Such research helps in the design of molecules with specific biological activities and understanding their interactions at the molecular level, which can be applied in developing new therapeutic agents and materials for energy conversion (Mary et al., 2020).
Antimicrobial Activity
Synthesis and evaluation of novel sulfonamide derivatives have shown that these compounds possess antimicrobial activities. Research into the reactivity of these compounds and their interactions with microorganisms can lead to the development of new antibiotics and treatments for infectious diseases (Fahim & Ismael, 2019).
properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c21-15-4-1-13(2-5-15)10-22-19(25)11-28-20-8-6-16(23-24-20)14-3-7-17-18(9-14)27-12-26-17/h1-9H,10-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKACFQNLKNBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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